molecular formula C25H23N3O3 B2525563 N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029724-60-4

N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2525563
CAS No.: 1029724-60-4
M. Wt: 413.477
InChI Key: QHHNJNZFDCBOIQ-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 2-methoxyphenylmethyl group at the indole nitrogen and a 4-methylbenzamido substituent at the 3-position of the indole core. The compound’s structural complexity arises from its dual aromatic substitution pattern, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-11-13-17(14-12-16)24(29)28-22-19-8-4-5-9-20(19)27-23(22)25(30)26-15-18-7-3-6-10-21(18)31-2/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHNJNZFDCBOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide has a wide range of scientific research applications :

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a 2-methoxyphenylmethyl group with a 4-methylbenzamido moiety, distinguishing it from analogs with bulkier N1 substituents (e.g., benzoylphenethyl in or piperidinylphenethyl in ).
  • Substituents at C3 and C5 significantly influence bioactivity. For example, ORG27569’s C5-chloro group enhances cannabinoid receptor (CB1) binding , whereas the target compound’s 4-methylbenzamido group may favor interactions with hydrophobic enzyme pockets.

Key Observations :

  • The target compound likely employs coupling reagents like TBTU or HATU, as seen in , to form its amide bonds.
  • Substituent complexity (e.g., 2-methoxyphenylmethyl) may necessitate multi-step synthesis, contrasting with simpler analogs produced in one step .

Pharmacological and Functional Comparisons

While direct data for the target compound are unavailable, insights can be extrapolated from related indole-2-carboxamides:

  • Receptor Modulation : ORG27569 (C5-chloro analog) acts as a CB1 allosteric modulator with sub-micromolar affinity . The target compound’s 4-methylbenzamido group may instead target kinases or proteases.
  • Enzyme Inhibition : Indole-2-carboxamides with aromatic N1 substituents (e.g., benzoylphenethyl in ) inhibit viral proteases or cytochrome P450 isoforms.
  • Solubility : The target compound’s 2-methoxyphenylmethyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., hydroxymethyl in ).

Biological Activity

N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide, also known as L881-0816, is a compound of interest due to its potential biological activities, particularly in the context of antituberculosis and cancer therapies. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.

Structure and Composition

The molecular formula of N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is C25H23N3O3C_{25}H_{23}N_{3}O_{3}. The compound features an indole core structure, which is known for its diverse biological activities.

Antituberculosis Activity

Research has indicated that indole-2-carboxamides, including derivatives like L881-0816, exhibit promising antituberculosis properties. A study highlighted that certain indole-2-carboxamide analogs demonstrated low micromolar potency against Mycobacterium tuberculosis (Mtb) through phenotypic screening. Notably, modifications to the structure, such as alkyl group substitutions, were found to enhance activity while impacting solubility negatively .

The mechanism by which indole-2-carboxamides exert their effects may involve the inhibition of key metabolic pathways in target pathogens. For instance, structure-activity relationship studies have shown that specific substitutions on the indole ring can significantly improve metabolic stability and potency against Mtb .

Cancer Therapeutics

Beyond its antituberculosis potential, L881-0816 has been evaluated for its anticancer properties. Compounds with similar indole structures have been reported to inhibit various cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest. For example, benzamide derivatives have shown effectiveness against dihydrofolate reductase (DHFR), a target in cancer therapy, by disrupting cellular metabolism and growth pathways .

Table of Biological Activities

Activity Target Effect Reference
AntituberculosisMycobacterium tuberculosisLow micromolar potency
Cancer Cell InhibitionVarious Cancer Cell LinesInduces apoptosis
DHFR InhibitionDihydrofolate ReductaseReduces cellular NADP/NADPH

Recent Studies

  • Antituberculosis Screening : A comprehensive study conducted on various indole derivatives revealed that those with specific substitutions showed enhanced efficacy against Mtb while maintaining reasonable solubility profiles .
  • Cancer Research : Investigations into benzamide derivatives indicated their potential as RET kinase inhibitors, which are crucial in certain cancers. These compounds exhibited significant inhibition of cell proliferation driven by RET mutations .

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